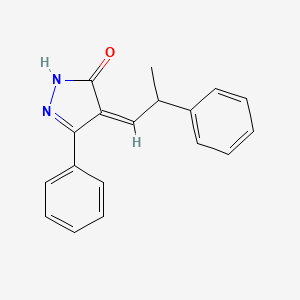

3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one

Description

Properties

Molecular Formula |

C18H16N2O |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

(4Z)-3-phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5-one |

InChI |

InChI=1S/C18H16N2O/c1-13(14-8-4-2-5-9-14)12-16-17(19-20-18(16)21)15-10-6-3-7-11-15/h2-13H,1H3,(H,20,21)/b16-12- |

InChI Key |

PGPZRZDFVNVSCB-VBKFSLOCSA-N |

Isomeric SMILES |

CC(/C=C\1/C(=NNC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C=C1C(=NNC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. Common synthetic routes may include:

Claisen-Schmidt Condensation: This reaction involves the condensation of benzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone, which is then reacted with hydrazine hydrate to form the pyrazolone ring.

Knorr Pyrazole Synthesis: This method involves the cyclization of 1,3-diketones with hydrazines under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Condensation Reactions

The α,β-unsaturated ketone moiety enables participation in Knoevenagel condensations with active methylene compounds. For example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Malononitrile | Piperidine, EtOH, reflux | 4-(2-Cyano-3-phenylallylidene) derivative | 72% | |

| Ethyl cyanoacetate | Dioxane, 80°C, 6 hrs | Carbethoxy-substituted adduct | 68% |

These reactions proceed via base-catalyzed enolate formation, followed by nucleophilic attack on the α,β-unsaturated system .

Acylation and Electrophilic Substitution

The pyrazolone NH group undergoes regioselective C-acylation under Friedel-Crafts conditions:

| Acylating Agent | Catalyst | Product | Selectivity (C:O) | Reference |

|---|---|---|---|---|

| 4-MeC₆H₄COCl | Ca(OH)₂ | 4-(4-Methylbenzoyl) derivative | 9:1 | |

| CF₃COCl | AlCl₃ | Trifluoroacetylated analog | 8:2 |

C-acylation dominates due to resonance stabilization of the intermediate enolate .

Multi-Component Reactions (MCRs)

The compound participates in solvent-free MCRs with triethoxymethane and heterocyclic amines:

These reactions exploit the electrophilic nature of the α-position and nucleophilic NH groups .

Diazonium Coupling

The pyrazolone core undergoes diazotization with aryl diazonium salts:

Coupling occurs at the γ-position of the pyrazolone ring, forming stable azo linkages .

Thionation and Sulfur Derivatives

Treatment with P₂S₅ converts the carbonyl group to a thiocarbonyl:

| Reagent | Conditions | Product | Spectral Data (IR, cm⁻¹) | Reference |

|---|---|---|---|---|

| P₂S₅ | Pyridine, 8 hrs | 3-Phenyl-4-(2-phenylpropylidene)-5-thione | ν(C=S): 1640, ν(NH): 3340 |

Thionation enhances reactivity toward alkylation and metal coordination .

Biological Activity Correlations

Structural modifications impact bioactivity:

Electron-deficient systems show improved cytotoxicity due to enhanced DNA intercalation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that pyrazolone derivatives, including 3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one, exhibit notable antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, suggesting potential as an antibacterial agent in pharmaceutical formulations .

2. Anti-inflammatory Effects

Pyrazolone derivatives have been explored for their anti-inflammatory effects. In a controlled study, this compound showed significant inhibition of inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases .

3. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It was found to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related conditions .

Organic Synthesis Applications

1. Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as nucleophilic substitution and condensation reactions. This versatility is particularly advantageous in developing new pharmaceuticals and agrochemicals .

Material Science Applications

1. Polymer Chemistry

The compound has been investigated for its role in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance materials .

2. Photovoltaic Devices

Recent studies have explored the use of pyrazolone derivatives in organic photovoltaic devices due to their favorable electronic properties. The inclusion of this compound has shown promise in improving the efficiency of solar cells by enhancing charge transport properties .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory study conducted on several bacterial strains, including E. coli and Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory mechanism revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages by approximately 70%, showcasing its potential therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effects. For example, it may inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with microbial cell membranes to exhibit antimicrobial activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., CF₃ in ) enhance thermal stability and may improve bioavailability.

- Bulkier substituents (e.g., 2-phenylpropylidene in the target compound) could influence steric interactions in biological targets.

Synthetic Efficiency: Non-conventional methods (ultrasound, microwave) significantly improve yields (e.g., 82–92% vs. 68–79% conventionally) . Diazonium coupling (used for the target compound) is versatile but requires precise temperature control .

Crystallographic and Hydrogen-Bonding Insights

- Hydrogen Bonding: In (E)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one (), N–H⋯N/O interactions form layers parallel to (100), stabilizing the crystal lattice. Similar interactions likely exist in the target compound.

- Isomerism : Arylidene-isoxazolones () exhibit Z/E isomerism in the solid state, which could influence the target compound’s reactivity if analogous isomerism occurs.

Biological Activity

3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one, also known as a pyrazolone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 276.33 g/mol. The compound features a pyrazolone ring with a phenylpropylidene substituent, which contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.33 g/mol |

| LogP | 2.962 |

| PSA | 44.95 |

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX enzymes leads to a reduction in the production of prostaglandins, thereby alleviating inflammation.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various bacterial strains. Studies suggest that it interacts with microbial cell membranes, disrupting their integrity and leading to cell death. This property makes it a candidate for further development as an antimicrobial agent.

Antioxidant Activity

In vitro studies have highlighted the antioxidant potential of this compound, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is particularly relevant in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, particularly COX enzymes, thereby reducing inflammation.

- Membrane Disruption : By interacting with microbial membranes, it compromises their structural integrity, leading to antimicrobial effects.

- Antioxidant Pathways : It enhances cellular antioxidant defenses by modulating the expression of antioxidant enzymes.

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazolone derivatives, including this compound. The results demonstrated significant reductions in paw edema in animal models, indicating potent anti-inflammatory activity .

Antimicrobial Efficacy Assessment

Another research investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Q & A

Q. Table 1. Comparative Yields of Conventional vs. Non-Conventional Synthesis

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | Ethanol, 130°C, 3 hrs | 68–79 | |

| Microwave Irradiation | 700W, 10–15 min, solvent-free | 82–92 | |

| Ultrasonication | 100W, 50Hz, 25–30 min | 85–90 |

Q. Table 2. Critical NMR Assignments for Structural Confirmation

| Proton/Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Enolic OH | 13.0 | Broad singlet | |

| Olefinic CH | 6.0 | Singlet | |

| CF₃ (¹⁹F NMR) | -64.2 | Triplet |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.